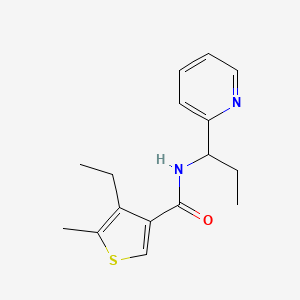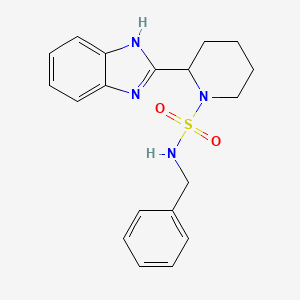![molecular formula C14H13IN2O2 B5367528 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of ion channels and other membrane proteins.
Mechanism of Action
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide acts as a non-specific blocker of ion channels by binding to the channel pore and preventing the flow of ions through the channel. It has been shown to bind to the extracellular vestibule of the CFTR channel, as well as the inner pore of the voltage-gated K+ channel. The exact mechanism of action of this compound on other ion channels is still being studied.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which is important for the regulation of ion and fluid transport in the lungs, intestines, and other organs. This compound has also been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is its non-specificity, which allows it to be used as a blocker of multiple ion channels. This makes it a valuable tool in the study of ion channel function and regulation. However, the non-specificity of this compound can also be a limitation, as it may affect other cellular processes and lead to off-target effects.
Future Directions
There are many future directions for research involving 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide. One area of interest is the development of more specific blockers of ion channels, which would allow for more precise manipulation of ion channel function. Another area of interest is the use of this compound as a potential anti-cancer agent, which would require further study of its effects on cancer cells. Additionally, the physiological and pathophysiological processes involving ion channels and their regulation are still being studied, and this compound will likely continue to be a valuable tool in these areas of research.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research, particularly in the study of ion channels and other membrane proteins. Its non-specificity allows it to be used as a blocker of multiple ion channels, but also presents limitations in terms of off-target effects. Future research on this compound will likely focus on developing more specific blockers of ion channels, studying its potential as an anti-cancer agent, and further investigating the physiological and pathophysiological processes involving ion channels and their regulation.
Synthesis Methods
The synthesis of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide involves the reaction of 4-nitrostyrene with 2-methylpyridine in the presence of iodine. The resulting product is then purified using column chromatography. The chemical structure of this compound is shown below:
Scientific Research Applications
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is primarily used as a blocker of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been found to inhibit other ion channels such as the voltage-gated K+ channel and the calcium-activated K+ channel. This compound is a valuable tool in the study of ion channel function and regulation, as well as the physiological and pathophysiological processes that involve these channels.
properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-11-3-2-4-13(15)8-5-12-6-9-14(10-7-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHNILIWGGESE-HAAWTFQLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![4-methyl-N-(2-methylphenyl)-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5367474.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5367484.png)
![(2S,5R)-2,5-dimethyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5367490.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol](/img/structure/B5367505.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)


